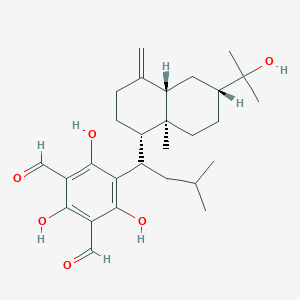![molecular formula C22H24N2O3S2 B241911 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone](/img/structure/B241911.png)
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound has unique properties that make it useful for a variety of applications, including its ability to interact with biological systems in a specific and controlled manner.
Mechanism of Action
The mechanism of action of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone involves its ability to interact with specific receptors in the body. This compound has been shown to bind to the CB1 receptor, which is a key target for many drugs and compounds. By binding to this receptor, 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone can modulate the activity of various signaling pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone vary depending on the specific application. This compound has been shown to have both agonist and antagonist effects on various receptors in the body, making it a useful tool for studying the effects of different drugs and compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone in lab experiments include its specificity and ability to interact with specific receptors in the body. This compound has been shown to be useful in a wide range of applications, including drug discovery and pharmacology. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are many future directions for research involving 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases and conditions. Another potential direction is to explore its interactions with other receptors in the body, which could lead to the discovery of new drugs and compounds. Additionally, further research is needed to optimize the synthesis method for this compound, which could make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone is a complex process that involves several steps. The initial step involves the condensation of 4-bromo-2-nitroaniline with 3-phenylpropyl mercaptan to form the intermediate product. This intermediate is then treated with sodium hydride to form the final product, 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone.
Scientific Research Applications
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone has been used in a wide range of scientific research applications, including drug discovery, pharmacology, and biochemistry. This compound has been shown to interact with specific receptors in the body, making it a useful tool for studying the mechanisms of action of various drugs and compounds.
properties
Product Name |
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone |
|---|---|
Molecular Formula |
C22H24N2O3S2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-[3-[5,5-dioxo-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C22H24N2O3S2/c1-16(25)18-10-5-11-19(13-18)24-21-15-29(26,27)14-20(21)23-22(24)28-12-6-9-17-7-3-2-4-8-17/h2-5,7-8,10-11,13,20-21H,6,9,12,14-15H2,1H3 |
InChI Key |
JNMHSYPRJSCPLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)

![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241874.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241878.png)
![Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241883.png)
![Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241884.png)